molecular formula C18H17N3O4S B12122138 N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}benzamide

N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}benzamide

Cat. No.: B12122138
M. Wt: 371.4 g/mol
InChI Key: CUFJHUAMOYBCPB-UHFFFAOYSA-N
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Description

N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}benzamide is a synthetic organic compound known for its diverse applications in scientific research and industry. This compound features a benzamide core linked to a sulfamoyl group and a dimethyl-oxazole moiety, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}benzamide typically involves multiple steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors, such as 3,4-dimethyl-1,2-dicarbonyl compounds with amines.

    Sulfamoylation: The oxazole derivative is then reacted with sulfonyl chlorides to introduce the sulfamoyl group. This step often requires a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed.

    Coupling with Benzamide: The final step involves coupling the sulfamoyl-oxazole intermediate with a benzamide derivative. This can be achieved using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the amide bond formation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors for efficient heat and mass transfer, and automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially modifying the oxazole ring or the sulfamoyl group.

    Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), targeting the amide or sulfamoyl functionalities.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the sulfamoyl group, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.

    Substitution: Amines, thiols, often in the presence of a base or under mild heating.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfonic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}benzamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions, particularly those involving sulfamoyl groups. It may also serve as a precursor for designing inhibitors of specific enzymes.

Medicine

In medicine, derivatives of this compound are investigated for their potential therapeutic properties, including anti-inflammatory and antimicrobial activities. The presence of the oxazole and sulfamoyl groups is crucial for these biological activities.

Industry

Industrially, this compound can be used in the synthesis of specialty chemicals, pharmaceuticals, and agrochemicals. Its reactivity and stability make it a valuable intermediate in various production processes.

Mechanism of Action

The mechanism of action of N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}benzamide involves its interaction with molecular targets such as enzymes or receptors. The sulfamoyl group can mimic natural substrates of enzymes, leading to competitive inhibition. The oxazole ring may also interact with specific binding sites, enhancing the compound’s affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}acetamide
  • N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}methanamide

Uniqueness

Compared to similar compounds, N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}benzamide offers a unique combination of structural features that enhance its reactivity and biological activity. The presence of the benzamide group, in particular, provides additional sites for chemical modification and interaction with biological targets, making it a versatile compound for various applications.

Properties

Molecular Formula

C18H17N3O4S

Molecular Weight

371.4 g/mol

IUPAC Name

N-[4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl]benzamide

InChI

InChI=1S/C18H17N3O4S/c1-12-13(2)20-25-18(12)21-26(23,24)16-10-8-15(9-11-16)19-17(22)14-6-4-3-5-7-14/h3-11,21H,1-2H3,(H,19,22)

InChI Key

CUFJHUAMOYBCPB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(ON=C1C)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3

Origin of Product

United States

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